methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-4,4,4-trifluorobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a cyano group, a trifluoromethyl group, and a substituted aniline moiety
Vorbereitungsmethoden
The synthesis of METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aniline derivative: The starting material, 3-chloro-4-fluoroaniline, is reacted with appropriate reagents to introduce the cyano and trifluoromethyl groups.
Esterification: The intermediate product is then subjected to esterification to form the final compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE can be compared with similar compounds such as:
2-Chloro-4-fluoroaniline: A simpler aniline derivative with similar substituents.
2-Chloro-6-fluoroaniline: Another aniline derivative with a different substitution pattern.
The uniqueness of METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H7ClF4N2O2 |
---|---|
Molekulargewicht |
322.64 g/mol |
IUPAC-Name |
methyl (E)-3-(3-chloro-4-fluoroanilino)-2-cyano-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C12H7ClF4N2O2/c1-21-11(20)7(5-18)10(12(15,16)17)19-6-2-3-9(14)8(13)4-6/h2-4,19H,1H3/b10-7+ |
InChI-Schlüssel |
RAYNIKPBKYEAGZ-JXMROGBWSA-N |
Isomerische SMILES |
COC(=O)/C(=C(\C(F)(F)F)/NC1=CC(=C(C=C1)F)Cl)/C#N |
Kanonische SMILES |
COC(=O)C(=C(C(F)(F)F)NC1=CC(=C(C=C1)F)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.